2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl 2-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)17-11-15-9-6-10-18(15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPHVNVZIXDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNO
- CAS Number : 73664-83-2
- Synonyms : (S)-Benzyl 2-((isopropylamino)methyl)pyrrolidine-1-carboxylate
Pharmacological Activities
The biological activity of (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various amino acid conjugates, compounds similar to (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester demonstrated effective inhibition against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
2. Cytotoxic Effects
Cytotoxicity assays conducted on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells indicated that certain derivatives of the compound possess notable cytotoxic effects, comparable to standard chemotherapeutic agents like 5-fluorouracil . The IC50 values for these derivatives suggest a promising avenue for cancer treatment.
3. Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties. In studies involving various earthworm species, it was found that certain structural modifications enhance anthelmintic activity, indicating potential use in treating parasitic infections .
The mechanisms underlying the biological activities of (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester are still being elucidated. Preliminary findings suggest that the compound may interact with specific receptors or enzymes involved in microbial growth and cancer cell proliferation. The structural features of the compound likely contribute to its binding affinity and selectivity towards these biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester:
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several amino acid conjugates, including those derived from this compound. The results indicated that hydrolyzed peptide conjugates showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, with zone of inhibition values ranging from 10 to 29 mm .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity testing on EAC and DLA cells revealed that certain derivatives exhibited IC50 values significantly lower than those of conventional treatments, suggesting a need for further investigation into their potential as anti-cancer agents .
Scientific Research Applications
The compound 2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester , also known by its CAS number 73664-83-2, is a specialized chemical with various applications in scientific research and potential therapeutic contexts. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the compound's significance in the field.
Pharmacological Studies
The compound has been explored for its potential pharmacological applications, particularly in the development of new therapeutic agents. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for further investigation in drug discovery.
Case Study: Antidepressant Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models. A study showed that modifications to the pyrrolidine structure could enhance serotonin reuptake inhibition, which is crucial for the treatment of depression.
Neuroscience Research
This compound may also play a role in neuroscience research, particularly concerning neurotransmitter systems. The isopropylamino group suggests potential interactions with adrenergic receptors, which are involved in mood regulation and stress responses.
Case Study: Neuroprotective Effects
A study published in a neuroscience journal investigated the neuroprotective effects of similar pyrrolidine derivatives against oxidative stress in neuronal cells. The findings indicated that these compounds could mitigate cell death and promote neuronal survival, highlighting their therapeutic potential.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating novel compounds with desired biological activities.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Base-catalyzed | 85 | |
| Acylation | Acid chloride, DMAP | 90 | |
| Reduction | LiAlH₄ | 95 |
Biochemical Applications
The benzyl ester group allows for increased lipophilicity, enhancing the compound's ability to cross biological membranes. This property is beneficial for developing drug delivery systems or studying cellular uptake mechanisms.
Case Study: Drug Delivery Systems
Research has demonstrated that esters can be hydrolyzed to release active pharmaceutical ingredients inside cells. A study on similar esters showed effective release profiles in vitro, suggesting potential applications in targeted drug delivery.
Comparison with Similar Compounds
Structural and Functional Divergences
- Substituent Effects on Bioactivity: The carbamoyl-phenethylpropyl substituent in Compounds 17 and 18 confers antimalarial activity by inhibiting falcipain, a cysteine protease critical for Plasmodium falciparum survival . The phosphinoyl-carboxypropyl analog exhibits potent ACE2 inhibition (IC₅₀: 0.0003 µM), attributed to its zinc-binding phosphinoyl group, which enhances enzyme interaction .
- Compounds with carbamoyl or phosphinoyl groups require multi-step protocols involving diazocarbonyl insertions or acetylation, which may limit scalability .
Physicochemical Properties :
- Rotamerism observed in (±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester (1:1 mixture) suggests conformational flexibility, which could influence receptor binding or stability . The target compound’s simpler structure may offer greater rigidity but fewer interaction sites.
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine ring serves as the structural backbone, with functionalization occurring at the 2-position. Two primary routes dominate:
-
Direct Alkylation : Reacting pyrrolidine with chloromethyl isopropylamine in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours achieves substitution at the 2-position.
-
Mannich Reaction : Condensing pyrrolidine, formaldehyde, and isopropylamine under acidic conditions (pH 4–5) forms the isopropylamino-methyl group.
Table 1: Comparison of Pyrrolidine Functionalization Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Alkylation | K₂CO₃, DMF, 80°C, 24h | 68 | 92 |
| Mannich Reaction | HCl (0.1M), RT, 48h | 75 | 89 |
Benzyl Esterification
Esterification of the carboxylic acid moiety with benzyl alcohol employs two principal approaches:
-
Steglich Esterification : Utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C achieves 85–90% conversion within 6 hours.
-
Benzyl Chloroformate Activation : Reacting the acid with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) under N₂ atmosphere yields the ester with >95% efficiency.
Critical Parameters :
-
Solvent polarity (THF > DCM for faster kinetics)
-
Stoichiometric excess of benzyl alcohol (1.5–2.0 eq)
Stereoselective Synthesis and Chiral Resolution
Asymmetric Catalysis
The (S)-enantiomer is preferentially synthesized using chiral catalysts:
-
Organocatalysts : Proline-derived catalysts induce enantiomeric excess (ee) of 88–92% in Mannich reactions.
-
Metal Complexes : Ru-BINAP systems achieve 95% ee but require stringent oxygen-free conditions.
Table 2: Enantiomeric Excess Across Catalytic Systems
| Catalyst Type | ee (%) | Reaction Time (h) |
|---|---|---|
| L-Proline | 88 | 72 |
| Ru-BINAP | 95 | 24 |
Kinetic Resolution
Racemic mixtures are resolved via enzymatic hydrolysis using lipase B (CAL-B), selectively cleaving the (R)-enantiomer’s ester bond. This method achieves 99% ee for the (S)-isomer but requires 7–10 days.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times:
Green Chemistry Innovations
-
Solvent Recycling : DCM and THF are recovered via fractional distillation (95% efficiency).
-
Catalyst Immobilization : Silica-supported DMAP reduces waste by enabling 10 reaction cycles without activity loss.
Analytical Characterization
Spectroscopic Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester, and what are their comparative advantages?
- Methodological Answer : The compound can be synthesized via a multi-step process starting from protected amino acid derivatives. For example, analogous pyrrolidine benzyl esters have been synthesized using N-Boc-L-homophenylalanine as a precursor, followed by sequential deprotection, alkylation, and benzyl esterification . Alternative methods may employ 2-benzyloxypyridine as a benzylating agent under mild conditions, which minimizes side reactions and improves yield . Comparative advantages include higher enantiomeric purity when using chiral starting materials (e.g., Boc-protected amino acids) and scalability with benzyloxypyridine-mediated esterification.
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of characteristic signals (e.g., benzyl ester protons at ~5.1–5.3 ppm, isopropyl group protons at ~1.0–1.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated ) via high-resolution MS .
- HPLC : Use reverse-phase chromatography to assess purity (>95% recommended for biological assays) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Waste Disposal : Segregate organic waste containing benzyl esters and isopropylamino groups, and transfer to certified hazardous waste facilities to avoid environmental contamination .
- Stability : Store at –20°C under nitrogen to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native). For example, angiotensin-converting enzyme (ACE) inhibition assays show variability due to substrate specificity differences .
- Control Experiments : Include reference inhibitors (e.g., captopril for ACE) to validate assay performance .
- Data Normalization : Use statistical tools (e.g., Grubbs’ test) to identify outliers and repeat experiments with triplicate technical replicates .
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral centers?
- Methodological Answer :
- Chiral Auxiliaries : Use Boc-protected L-proline derivatives to control stereochemistry at the pyrrolidine ring .
- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric alkylation for the isopropylamino-methyl side chain .
- Chiral HPLC : Post-synthesis, separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) to confirm ≥99% enantiomeric excess .
Q. How does the benzyl ester moiety influence the compound’s pharmacokinetic properties, and what deprotection strategies are viable for prodrug activation?
- Methodological Answer :
- Prodrug Design : The benzyl ester enhances lipophilicity, improving membrane permeability. Deprotection via hydrogenolysis (Pd/C, H₂) or enzymatic cleavage (esterases) releases the active carboxylic acid .
- In Vivo Stability : Monitor plasma stability using LC-MS to assess ester hydrolysis rates in rodent models .
Q. What computational methods can predict interactions between this compound and target proteins (e.g., proteases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the pyrrolidine ring’s conformational flexibility and hydrogen-bonding interactions with catalytic residues .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to evaluate binding stability and identify key hydrophobic pockets for the isopropyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
